molecular formula C9H16ClN3S B2754627 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride CAS No. 1052539-75-9

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride

Cat. No.: B2754627
CAS No.: 1052539-75-9
M. Wt: 233.76
InChI Key: NFXXDILBSDEWPP-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a 2-methyl-1,3-thiazol-4-ylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Alkylation of Piperazine: The piperazine ring is alkylated using the synthesized thiazole derivative. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the piperazine, facilitating the nucleophilic substitution reaction.

    Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • 1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride
  • 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine hydrochloride

Uniqueness: 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is unique due to the specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-methyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c1-8-11-9(7-13-8)6-12-4-2-10-3-5-12;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXXDILBSDEWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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